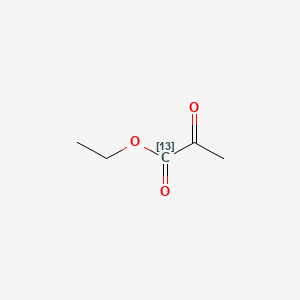

ethyl 2-oxo(113C)propanoate

説明

ethyl 2-oxo(113C)propanoate is an isotopically labeled derivative of pyruvic acid, where the carbon-13 isotope is incorporated into the molecular structure. This compound is significant in various biochemical and physiological studies due to its role in intermediary metabolism and its ability to permeate biological membranes more efficiently than pyruvic acid.

作用機序

- Role of Targets :

Target of Action

Mode of Action

生化学分析

Biochemical Properties

Pyruvic Acid-13C Ethyl Ester, as a derivative of pyruvic acid, is involved in several biochemical reactions. Pyruvic acid is a key product at the crossroads between the catabolism (breaking down) and anabolism (synthesizing) of carbohydrates, fats, and proteins . One molecule of glucose breaks down into two molecules of pyruvate . Pyruvate can be converted back to carbohydrates (such as glucose) via gluconeogenesis, or converted to fatty acids through a reaction with acetyl-CoA . It can also be used to construct the amino acid alanine and can be converted into ethanol or lactic acid via fermentation .

Cellular Effects

Pyruvic Acid-13C Ethyl Ester has significant effects on various types of cells and cellular processes. It has been shown to have antioxidative and anti-inflammatory effects, both in vitro and in vivo . It has been found to exert a number of beneficial effects in various in vitro/in vivo settings, including the modulation of the redox environment and prevention of ROS-mediated damage, promotion of cell metabolism and the ensuing energy production, and inhibition of inflammation by shaping immune cell signaling, activation and differentiation .

Molecular Mechanism

The molecular mechanism of Pyruvic Acid-13C Ethyl Ester involves its ability to influence redox processes, cellular metabolism, and inflammation. It inhibits the systemic release of cytokines, such as TNF-alpha and HMGB1, which promote the body’s inflammatory response . The over-expression of these cytokines has been linked to diseases that occur in critical care settings, such as severe organ damage following cardiopulmonary bypass (CPB) and post-operative ileus .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyruvic Acid-13C Ethyl Ester change over time. Pyruvic acid is chemically reactive due to its peculiar molecular structure and has a tendency to polymerize . Thus, at high concentrations, various types of reactions lead to lower yield of the product . Commercial separation by distillation is very expensive because pyruvic acid decomposes at higher temperature .

Dosage Effects in Animal Models

The effects of Pyruvic Acid-13C Ethyl Ester vary with different dosages in animal models. Treatment with Ethyl Pyruvate has been shown to improve survival and/or ameliorate multiple organ dysfunctions in a wide variety of preclinical models of critical illnesses .

Metabolic Pathways

Pyruvic Acid-13C Ethyl Ester is involved in several metabolic pathways. Pyruvate, the conjugate base of pyruvic acid, is an intermediate in several metabolic pathways throughout the cell . Pyruvate can be made from glucose through glycolysis, converted back to carbohydrates (such as glucose) via gluconeogenesis, or converted to fatty acids through a reaction with acetyl-CoA .

Transport and Distribution

Pyruvic Acid-13C Ethyl Ester is transported and distributed within cells and tissues. Being electrically neutral and more lipophilic than pyruvate, it permeates biological membranes by diffusion to enter the cytoplasm or mitochondria .

Subcellular Localization

The subcellular localization of Pyruvic Acid-13C Ethyl Ester is primarily within the cytoplasm or mitochondria . This localization is due to its lipophilic nature and its ability to permeate biological membranes by diffusion .

準備方法

Synthetic Routes and Reaction Conditions: ethyl 2-oxo(113C)propanoate can be synthesized through several methods. One common approach involves the catalytic oxidation of ethyl lactate. Another method includes the conversion of ethyl lactate to ethyl pyruvate using molybdenum trioxide-based mixed oxides . Additionally, the hydrolysis of imine compounds can yield pyruvic acid, which can then be esterified to produce the ethyl ester .

Industrial Production Methods: Industrial production of pyruvic acid, and by extension its ethyl ester, often involves biotechnological routes using microorganisms that can provide high yield and selectivity. the recovery of pyruvic acid from fermentation broth poses challenges due to its tendency to decompose at high temperatures and polymerize .

化学反応の分析

Types of Reactions: ethyl 2-oxo(113C)propanoate undergoes various chemical reactions, including:

Oxidation: Conversion to acetic acid derivatives.

Reduction: Formation of lactate derivatives.

Substitution: Formation of different esters and amides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of chromium triacetylacetate as a catalyst.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Reaction with alcohols or amines under acidic or basic conditions.

Major Products:

Oxidation: Acetic acid derivatives.

Reduction: Lactate derivatives.

Substitution: Various esters and amides.

科学的研究の応用

ethyl 2-oxo(113C)propanoate has numerous applications in scientific research:

Chemistry: Used as a substrate for enzymes and a probe for metabolic pathways.

Biology: Studied for its role in cellular metabolism and energy production.

Medicine: Investigated for its potential in imaging real-time metabolic flux in tumors and assessing tumor response to treatments.

Industry: Utilized in the production of pharmaceuticals and as a feedstock for various chemical syntheses.

類似化合物との比較

Ethyl Pyruvate: Similar in structure but not isotopically labeled.

Methyl Pyruvate: Another ester derivative of pyruvic acid.

Pyruvic Acid-1-13C: Another isotopically labeled form of pyruvic acid.

Uniqueness: ethyl 2-oxo(113C)propanoate is unique due to its isotopic labeling, which allows for detailed metabolic studies using nuclear magnetic resonance and other spectroscopic techniques. Its ability to permeate biological membranes more efficiently than pyruvic acid makes it particularly valuable in biochemical and physiological research.

生物活性

Ethyl 2-oxo(113C)propanoate, a compound with significant chemical versatility, has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is characterized by its ester functional group and a keto group adjacent to a propanoate moiety. The synthesis typically involves the reaction of ethyl acetoacetate with various reagents under controlled conditions to yield derivatives that exhibit enhanced biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound derivatives against various bacterial and fungal strains. For instance, derivatives have shown effectiveness against Escherichia coli and Bacillus subtilis, with some compounds demonstrating significant inhibition at low concentrations.

| Compound | Target Organism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | E. coli | 15 | 50 |

| This compound | B. subtilis | 20 | 25 |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. For example, studies indicated that certain derivatives exhibited cytotoxic effects on colorectal cancer cells (HCT-116), with IC50 values ranging from 25 to 30 µg/mL. Morphological assessments showed significant changes in treated cells, indicating apoptosis.

| Compound | Cell Line | IC50 (µg/mL) | Morphological Changes Observed |

|---|---|---|---|

| Derivative A | HCT-116 | 28.85 ± 3.26 | Reduced cell viability |

| Derivative B | HCT-116 | 26.75 ± 3.50 | Nuclear fragmentation |

Case Studies

- Antimicrobial Efficacy : A study focused on the synthesis of various derivatives of this compound and their subsequent testing against pathogenic microorganisms revealed that certain modifications significantly enhanced their antimicrobial properties. For example, the introduction of halogen substituents improved activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Screening : In a separate investigation, derivatives of this compound were screened for anticancer activity using a panel of cancer cell lines. The results indicated that compounds with specific structural modifications exhibited potent cytotoxicity, prompting further exploration into their mechanisms of action.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : Some derivatives may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, certain compounds have been shown to trigger apoptotic pathways, leading to programmed cell death.

- Disruption of Membrane Integrity : Antimicrobial activity may also arise from the ability of these compounds to disrupt microbial membranes, leading to cell lysis.

特性

IUPAC Name |

ethyl 2-oxo(113C)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h3H2,1-2H3/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRCUYVCPSWGCC-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858355 | |

| Record name | Ethyl 2-oxo(1-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905440-74-6 | |

| Record name | Ethyl 2-oxo(1-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。